molecular formula C14F10O3 B097276 Pentafluorobenzoic anhydride CAS No. 15989-99-8

Pentafluorobenzoic anhydride

Cat. No. B097276
CAS RN: 15989-99-8
M. Wt: 406.13 g/mol
InChI Key: BGCIWPHADHBSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorobenzoic anhydride is a chemical compound utilized in various synthetic applications due to its electron-withdrawing properties and ability to act as a derivatizing agent. It is particularly useful in the preparation of pentafluorobenzoate derivatives of alcohols and amines, enhancing their detection in analytical methods such as gas chromatography 10.

Synthesis Analysis

The synthesis of compounds involving pentafluorobenzoic anhydride can be achieved through different pathways. For instance, trisubstituted imidazoles have been prepared from O-pentafluorobenzoylamidoximes using palladium-catal

Scientific Research Applications

Derivatization Agent for Alcohols and Hydroxy Fatty Acid Methyl Esters

Pentafluorobenzoic anhydride is used as a derivatizing agent for primary and secondary alcohols, enabling their detection through gas chromatography with an electron-capture detector and electron-capture negative-ion chemical-ionization mass spectrometry. This application is beneficial for analyzing compounds like hydroxy fatty acid methyl esters in various samples (Crabtree, Adler, & Handelman, 1989).

Derivatizing Agent for Aliphatic Amines

Polystyrene resins with mixed carbonic-pentafluorobenzoic anhydride functions have been used to derivatize aliphatic amines. These pentafluorobenzamides can be quantified effectively by gas chromatography, demonstrating the utility of pentafluorobenzoic anhydride in identifying and quantifying these compounds (Jedrzejczak & Gaind, 1992; Jedrzejczak & Gaind, 1993).

Analysis of Hydroxy Lipids

In the field of lipid analysis, pentafluorobenzoic anhydride is used for derivatizing hydroxyeicosatetraenic acid methyl esters. This method, combined with supercritical fluid chromatography and chemical ionization mass spectrometry, aids in the analysis of hydroxy lipids (Crabtree & Adler, 1991).

Charge Density and Topological Analysis

A charge density study of crystalline pentafluorobenzoic acid has been conducted using high-resolution X-ray diffraction. This study, focusing on bond critical points and interactions, provides insights into the chemical and physical properties of pentafluorobenzoic acid and its derivatives (Bach, Lentz, & Luger, 2001).

Photocatalytic Applications

Pentafluorobenzoic acid has been studied for its photocatalytic C-F bond cleavage with ZnO under UV light. This research highlights the potential of pentafluorobenzoic acid in environmental applications, particularly in the degradation of pollutants (Ravichandran, Selvam, & Swaminathan, 2007).

Hydrologic Tracer in Soil Microbial Activities

Pentafluorobenzoic acid is used as a hydrologic tracer to study its effects on soil microbial activities. This application is crucial for understanding the environmental impact of tracers used in pollutant transport and fate studies (Groffman, Gold, & Howard, 1995).

Safety And Hazards

Pentafluorobenzoic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCIWPHADHBSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166764
Record name Pentafluorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorobenzoic anhydride

CAS RN

15989-99-8
Record name Pentafluorobenzoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentafluorobenzoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorobenzoic anhydride
Reactant of Route 2
Reactant of Route 2
Pentafluorobenzoic anhydride
Reactant of Route 3
Reactant of Route 3
Pentafluorobenzoic anhydride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pentafluorobenzoic anhydride
Reactant of Route 5
Reactant of Route 5
Pentafluorobenzoic anhydride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Pentafluorobenzoic anhydride

Citations

For This Compound
36
Citations
ST Weintraub, RK Satsangi, AM Simmons… - Analytical …, 1993 - ACS Publications
… Synthesis of Pentafluorobenzoic Anhydride. Both the hexafluoroacetone and the DCC methods yielded the same product, pentafluorobenzoic anhydride, as confirmed by a variety of …
Number of citations: 9 pubs.acs.org
ST Weintraub, RK Satsangi, EA Sprague… - Journal of the American …, 2000 - Springer
… A method has been devised for rapid isolation of these acetylated phospholipids by solid-phase extraction prior to direct derivatization with pentafluorobenzoic anhydride and analysis …
Number of citations: 7 link.springer.com
DV Crabtree, AJ Adler, GJ Handelman - Journal of Chromatography A, 1989 - Elsevier
Pentafluorobenzoate derivatives of primary and secondary alcohols have been prepared using pentafluorobenzoic anhydride. The gas chromatographic properties of the homologous …
Number of citations: 13 www.sciencedirect.com
G Force, A Perfetto, RJ Mayer, I Ciofini… - Angewandte Chemie …, 2021 - Wiley Online Library
… Pentafluorobenzoic anhydride 1′n gave identical results with pentafluorobenzoyl chloride 1′a. Reaction monitoring by 1 H NMR indicated that the reaction reached full conversion …
Number of citations: 6 onlinelibrary.wiley.com
DS Woodard, BL Mealey, CS Lear, RK Satsangi… - … et Biophysica Acta (BBA …, 1995 - Elsevier
Platelet-activating factor (PAF), a family of phospholipid autacoids with potent pro-inflammatory activities, is present in saliva. The current study has quantitated various species of PAF …
Number of citations: 9 www.sciencedirect.com
K Jedrzejczak, VS Gaind - Analyst, 1993 - pubs.rsc.org
… Polystyrene resins containing mixed carbonic-pentafluorobenzoic anhydride functions have been synthesized and utilized for the derivatization of a number of primary and secondary …
Number of citations: 12 pubs.rsc.org
DV Crabtree, AJ Adler - Journal of Chromatography A, 1991 - Elsevier
… shows that methyl-5-pentafluorobenzoyl eicosatetraenoate is the stable product of the derivatization of methyl 5-hydroxyeicosatetraenoate with pentafluorobenzoic anhydride. This …
Number of citations: 3 www.sciencedirect.com
K Jedrzejczak, VS Gaind - Fresenius' journal of analytical chemistry, 1992 - Springer
Polystyrene resins bearing mixed carbonic-pentafluorobenzoic anhydride functions have been synthesised and utilised for the derivatisation of a number of aliphatic amines in high …
Number of citations: 4 link.springer.com
GJ Wedzicha - 1976 - search.proquest.com
… Evidence was obtained to suggest the presence of pentafluorobenzoic anhydride as an important reaction product, although this evidence was lacking in the case of the reaction in …
Number of citations: 2 search.proquest.com
G Forcea, D Lebœuf - chemrxiv.org
… Pentafluorobenzoic anhydride gave identical results as pentafluorobenzoyl chloride. A careful monitoring of the reaction allowed us to determine that the reaction was reaching its full …
Number of citations: 0 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.